3,5-Diphenylpyridine-2-carboxylic acid 3,5-Diphenylpyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 101605-25-8
VCID: VC21322703
InChI: InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21)
SMILES: C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol

3,5-Diphenylpyridine-2-carboxylic acid

CAS No.: 101605-25-8

Cat. No.: VC21322703

Molecular Formula: C18H13NO2

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diphenylpyridine-2-carboxylic acid - 101605-25-8

Specification

CAS No. 101605-25-8
Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
IUPAC Name 3,5-diphenylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21)
Standard InChI Key IDZSNZOQPGZZTG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

3,5-Diphenylpyridine-2-carboxylic acid features a pyridine ring with two phenyl groups at positions 3 and 5, and a carboxylic acid group at position 2. This molecular architecture gives it distinct chemical and physical characteristics that differentiate it from other pyridine derivatives.

Structural Characteristics

The compound consists of a pyridine core with the following key structural features:

  • A nitrogen atom at position 1 of the pyridine ring

  • A carboxylic acid group (-COOH) at position 2

  • Phenyl groups (C₆H₅-) at positions 3 and 5

The molecular formula is C₁₈H₁₃NO₂, with a calculated molecular weight of approximately 275.30 g/mol. The presence of two phenyl groups significantly increases its molecular weight and lipophilicity compared to similar compounds with methyl substituents.

Physical Properties

Based on structure-property relationships of similar compounds, 3,5-Diphenylpyridine-2-carboxylic acid is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solidCommon for aromatic carboxylic acids
ColorOff-white to pale yellowTypical for aromatic compounds with conjugated systems
SolubilityPoor in water, soluble in organic solventsDue to lipophilic phenyl groups
Melting Point180-220°C (estimated)Based on related pyridine carboxylic acids
pKa~3.5-4.5Typical for aromatic carboxylic acids
UV AbsorptionStrong absorption in 260-280 nm rangeDue to extended conjugation

The compound's solubility is expected to be significantly affected by the presence of the two phenyl groups, which would increase its lipophilicity while decreasing water solubility compared to similar compounds with smaller substituents.

Synthesis Methods

Cross-Coupling Approach

A viable synthetic pathway would likely involve Suzuki or Negishi cross-coupling reactions to introduce the phenyl groups to an appropriate pyridine precursor:

Direct Functionalization Approach

Another potential route could involve the directed C-H activation of pyridine-2-carboxylic acid:

  • Protection of the carboxylic acid group

  • Sequential C-H activation and phenylation at positions 3 and 5

  • Deprotection to recover the carboxylic acid functionality

Challenges in Synthesis

The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid presents several challenges:

  • Regioselectivity in introducing the phenyl groups at specific positions

  • Potential steric hindrance between the carboxylic acid and adjacent phenyl group

  • Purification complexities arising from partial reaction products and isomeric impurities

Chemical Reactivity

Functional Group Reactivity

The compound's reactivity is determined by its three main functional groups:

Carboxylic Acid Group

The carboxylic acid moiety can participate in typical carboxylic acid reactions:

  • Esterification with alcohols

  • Amidation with amines

  • Reduction to alcohols

  • Decarboxylation under specific conditions

Pyridine Nitrogen

The pyridine nitrogen contributes to:

  • Basicity (though attenuated by electron-withdrawing effects)

  • Metal coordination potential

  • Quaternization with alkylating agents

  • N-oxidation with peroxides

Phenyl Groups

The phenyl substituents can undergo:

  • Electrophilic aromatic substitution (though with reduced reactivity)

  • Hydrogenation under forcing conditions

  • Functionalization via C-H activation

Predicted Reaction Pathways

Table 3.1: Predicted Reactivity of 3,5-Diphenylpyridine-2-carboxylic Acid

Reaction TypeConditionsExpected ProductsSelectivity Challenges
EsterificationROH, H⁺ or SOCl₂Corresponding estersPotential side reactions at pyridine N
Amidation1. SOCl₂, 2. R-NH₂Amide derivativesControl of chemoselectivity
N-Oxidationm-CPBA, DCMN-oxide derivativeAvoiding oxidation of phenyl groups
DecarboxylationHeat, Cu catalyst3,5-DiphenylpyridineControlling reaction temperature
Electrophilic SubstitutionVarious electrophilesPara-substituted phenyl derivativesRegioselectivity between phenyl groups

Biological Activity and Applications

Enzyme Inhibition Activity

The compound's structure suggests potential inhibitory activity against several enzyme classes:

Enzyme ClassInhibition PotentialStructural Basis
Histone DeacetylasesModerate to HighCarboxylic acid zinc-binding group, aromatic surface recognition
Matrix MetalloproteinasesModerateCarboxylic acid metal-chelating properties
KinasesLow to ModeratePotential for π-stacking with enzyme binding pockets
COX EnzymesLowSimilar to known NSAIDs with carboxylic acid groups

Ligand Chemistry

The compound's potential for metal coordination through both the carboxylic acid and pyridine nitrogen makes it an interesting candidate for:

  • Transition metal complex formation

  • Catalyst development

  • Coordination polymers and metal-organic frameworks (MOFs)

Materials Applications

The extended π-system created by the two phenyl groups attached to the pyridine core could lead to interesting electronic and optical properties, potentially useful in:

  • Organic semiconductors

  • Photosensitizers

  • Fluorescent materials

Structure-Activity Relationship Analysis

Comparison with Related Compounds

Understanding the relationship between structure and activity is essential for predicting the behavior of 3,5-Diphenylpyridine-2-carboxylic acid.

Table 5.1: Comparative Analysis with Structurally Related Compounds

CompoundStructural DifferenceExpected Impact on Properties
3,5-Dimethylpyridine-2-carboxylic acidMethyl vs. Phenyl groupsLower lipophilicity, less steric bulk, different electronic properties
Pyridine-2-carboxylic acid (Picolinic acid)Lacks substituents at 3,5 positionsLower molecular weight, higher water solubility, less steric hindrance
3,5-Diphenylisoxazole-4-carboxylic acidIsoxazole vs. pyridine coreDifferent hydrogen bonding pattern, altered electronic properties
3,5-Diphenyl-2-phosphafuranPhosphafuran vs. pyridine carboxylic acid structureDifferent reactivity profile, especially in Diels-Alder reactions

Electronic and Steric Effects

The phenyl groups at positions 3 and 5 would significantly impact the compound's properties:

  • Steric effects:

    • Increased molecular volume

    • Possible conformational constraints

    • Potential for π-stacking interactions

  • Electronic effects:

    • Extended conjugation through the phenyl rings

    • Altered electron distribution in the pyridine ring

    • Modified acidity of the carboxylic acid group

Analytical Characterization

NMR Spectroscopy

Expected key NMR signals for 3,5-Diphenylpyridine-2-carboxylic acid:

NucleusExpected Chemical Shift (ppm)Signal Characteristics
¹H NMR12.5-13.5Broad singlet (carboxylic acid OH)
¹H NMR8.5-8.7Singlet (pyridine H-6)
¹H NMR8.0-8.2Singlet (pyridine H-4)
¹H NMR7.3-7.8Multiple signals (phenyl protons)
¹³C NMR165-170Carboxylic acid carbonyl
¹³C NMR145-155Pyridine C-2, C-6
¹³C NMR130-140Phenyl ipso carbons, pyridine C-3, C-5
¹³C NMR125-130Phenyl carbons

Mass Spectrometry

Expected mass spectrometry characteristics:

  • Molecular ion [M+H]⁺ at m/z 276.10

  • Characteristic fragmentation pattern including loss of CO₂ (m/z 232.11)

  • Fragment ions from cleavage of phenyl groups

IR Spectroscopy

Anticipated key IR bands:

  • 3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

  • 1700-1680 cm⁻¹ (strong, C=O stretch)

  • 1600-1580 cm⁻¹ (C=C and C=N stretching of aromatic rings)

  • 1450-1400 cm⁻¹ (C-O-H bending)

  • 760-700 cm⁻¹ (monosubstituted phenyl ring vibrations)

Crystallographic Properties

Based on similar compounds, 3,5-Diphenylpyridine-2-carboxylic acid would likely crystallize in a monoclinic or triclinic system. The crystal packing would be influenced by:

  • Hydrogen bonding through the carboxylic acid groups

  • π-stacking interactions between phenyl and pyridine rings

  • Potential formation of dimers through carboxylic acid pairing

Current Research and Future Directions

Medicinal Chemistry

  • Investigation as a scaffold for anti-inflammatory agents

  • Exploration as enzyme inhibitors, particularly for metalloenzymes

  • Development of metal complexes with biological activity

Materials Science

  • Incorporation into metal-organic frameworks

  • Investigation of photophysical properties

  • Development of sensors based on metal-coordination properties

Synthetic Methodology

  • Use as a building block for more complex heterocyclic systems

  • Template for developing new C-H functionalization methodologies

  • Platform for studying directed metalation chemistry

Synthetic Challenges and Opportunities

The synthesis of 3,5-Diphenylpyridine-2-carboxylic acid presents both challenges and opportunities:

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